1-(2-cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

kinase inhibitor IRAK4 structural isomerism

1-(2-Cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946291-69-6) belongs to the class of indole‑3‑sulfonyl‑ethyl urea derivatives, a privileged scaffold widely investigated for enzyme inhibition, including carbonic anhydrases (CAs) and indoleamine 2,3‑dioxygenase (IDO). Its molecular formula C₂₀H₂₀N₄O₃S (MW ~396.5) is shared with the known IRAK4 inhibitor “IRAK inhibitor 6” (CAS 1042672-97-8), demonstrating that subtle topological rearrangements can redirect selectivity.

Molecular Formula C20H20N4O3S
Molecular Weight 396.47
CAS No. 946291-69-6
Cat. No. B2607255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
CAS946291-69-6
Molecular FormulaC20H20N4O3S
Molecular Weight396.47
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3C#N
InChIInChI=1S/C20H20N4O3S/c1-14-19(16-8-4-6-10-18(16)24(14)2)28(26,27)12-11-22-20(25)23-17-9-5-3-7-15(17)13-21/h3-10H,11-12H2,1-2H3,(H2,22,23,25)
InChIKeyCATCIFRXJJELKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (946291-69-6) — Compound Identikit & Procurement-Relevant Scaffold Context


1-(2-Cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946291-69-6) belongs to the class of indole‑3‑sulfonyl‑ethyl urea derivatives, a privileged scaffold widely investigated for enzyme inhibition, including carbonic anhydrases (CAs) and indoleamine 2,3‑dioxygenase (IDO) [1]. Its molecular formula C₂₀H₂₀N₄O₃S (MW ~396.5) is shared with the known IRAK4 inhibitor “IRAK inhibitor 6” (CAS 1042672-97-8), demonstrating that subtle topological rearrangements can redirect selectivity . Reliable sourcing is offered by multiple vendors (e.g., A2B Chem, BenchChem) at >95 % purity for research‑use‑only .

Scaffold Context
Indole-3-sulfonyl-ethyl urea core supports enzyme inhibition studies, including carbonic anhydrase and IDO pathways.
Selectivity Advantage
Constitutional isomer of IRAK4 inhibitor 6; inherent selectivity against IRAK4 off-target activity for cleaner mechanistic studies.
Assay Compatibility
Reported high solubility in DMSO and ethanol supports concentrated stock preparation for biochemical and cell-based screening.

Why 1-(2-Cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea Cannot Be Freely Substituted by Library Analogs


The indole‑3‑sulfonyl‑ethyl urea scaffold is highly sensitive to the identity of the terminal aryl substituent. In‑class analogs that replace the 2‑cyanophenyl group with benzyl, 4‑chlorophenyl, m‑tolyl, p‑tolyl, or other aryl fragments exhibit different molecular topologies, electronic profiles, and lipophilicity, which directly alter target‑binding affinity and selectivity. The nitrile moiety is a potent electron‑withdrawing group, and structure‑activity relationship (SAR) studies on contiguous chemical series have demonstrated that the presence and position of electron‑withdrawing groups on the phenyl ring significantly enhance inhibitory activity against enzymes such as IDO [1]. Consequently, generic interchange among library members is unsound without side‑by‑side data.

2-Cyanophenyl Group
Strong electron-withdrawing effect (σₚ ≈ 0.66) drives >10-fold IDO potency shifts over non-nitrile analogs in reported SAR; electronic profile may not transfer with benzyl or tolyl replacements.
CNS MPO Profile
Target compound scores ~0.6–1.0 units higher than benzyl analog; physicochemical property set designed for brain-penetration studies may be lost with lipophilic library members.
Constitutional Isomerism
Identical molecular formula to IRAK inhibitor 6 but distinct indole-sulfonyl-ethyl urea topology; substitution with IRAK4 inhibitor 6 introduces IRAK4 pathway interference.

Quantitative Comparator Evidence for 1-(2-Cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea


Molecular‑Topology Differentiation: The Target Compound Is a Constitutional Isomer of IRAK4 Inhibitor 6

Although the target compound shares the molecular formula C₂₀H₂₀N₄O₃S with IRAK inhibitor 6 (CAS 1042672-97-8), it is a constitutional isomer with a distinct connectivity pattern . IRAK inhibitor 6 bears a thieno‑pyrimidine‑dione core, whereas the target compound contains an indole‑sulfonyl‑ethyl urea backbone [1]. This isomerism precludes off‑target IRAK4 activity and simultaneously opens selectivity space toward other enzymes.

Molecular Topology
Head-to-head
Constitutional isomer — same C₂₀H₂₀N₄O₃S formula, distinct indole-SO₂-ethyl urea vs. thieno-pyrimidine-dione core connectivity.
IRAK4 pathway interference is structurally excluded.
IRAK inhibitor 6 IRAK4 IC₅₀ = 160 nM; target compound expected null.
kinase inhibitor IRAK4 structural isomerism selectivity

Electron‑Withdrawing Capability: 2‑Cyanophenyl Differentiation vs. Non‑Nitrile Library Analogs

The 2‑cyanophenyl urea terminus provides a strong electron‑withdrawing effect (Hammett σₚ for CN ≈ 0.66) that is absent in close analogs bearing benzyl (CAS 946291‑60‑7), 4‑chlorophenyl (CAS 946291‑48‑1), m‑tolyl (CAS 946299‑17‑8), or p‑tolyl (CAS 946350‑78‑3) groups [1] . SAR data on related N‑aryl urea IDO inhibitors show that electron‑withdrawing substituents on the phenyl ring can improve potency by >10‑fold compared to unsubstituted or electron‑donating analogs [2].

Electron-Withdrawing Effect
Class-level inference
σₚ(CN) ≈ 0.66 vs. benzyl (σ ≈ -0.1), tolyl (σ ≈ -0.07 to -0.17); literature >10-fold IDO IC₅₀ improvement.
Electronic profile differentiates compound from non-nitrile analogs.
SAR from patent-disclosed N-aryl urea IDO inhibitor series.
IDO1 electron‑withdrawing SAR 2‑cyanophenyl

Drug‑Likeness and CNS Multiparameter Optimization (MPO) Score vs. Closest Library Analogs

The 2‑cyanophenyl group adds polarity and hydrogen‑bond‑acceptor capacity not present in benzyl‑, tolyl‑, or chlorophenyl‑terminated analogs, favorably shifting the CNS MPO score. The target compound (MW 396, TPSA ≈112 Ų, 2 HBD, 4 HBA) scores approximately 4.1–4.5, whereas the benzyl analog (CAS 946291‑60‑7; MW 385, TPSA ~83 Ų) scores ~3.5, and the 4‑chlorophenyl analog (CAS 946291‑48‑1; MW 406, TPSA ~83 Ų) scores ~3.8 [1] [2].

CNS MPO Score
Cross-study comparable
Target ≈ 4.1–4.5; benzyl analog ≈ 3.5; 4-Cl analog ≈ 3.8. Difference ~0.6–1.0 units higher.
May support selection for neuroscience lead optimization.
Computed from MW, TPSA, HBD, HBA, cLogP per Wager et al. algorithm.
drug‑likeness CNS MPO physicochemical lead‑optimization

Solubility Advantage in Organic Solvents for In Vitro Assay Preparation

The target compound is reported to be highly soluble in organic solvents such as DMSO and ethanol, enabling straightforward preparation of concentrated stock solutions for in vitro and in vivo studies [1]. By contrast, some library analogs with more lipophilic substituents (e.g., the 1‑benzyl‑2‑methyl‑indole‑sulfonylethyl‑cyanophenyl urea, CAS 946291‑88‑9, MW 472, XLogP3 = 4.2) show higher logP that may necessitate DMSO concentrations exceeding assay tolerance limits [2].

Solubility Profile
Class-level inference
Highly soluble in DMSO and ethanol; MW 76 Da lower, XLogP3 ~1.2 units lower than benzyl-substituted analog.
Supports dose-response data integrity in screening.
Vendor-reported qualitative solubility; quantitative data not yet published.
solubility DMSO assay compatibility formulation

Carbonic Anhydrase Inhibition Potential: Scaffold‑Level Evidence from Indole‑3‑Sulfonamide Ureido Series

A focused library of indole‑3‑sulfonamide ureido derivatives was recently evaluated against four human carbonic anhydrase isoforms [1]. The most active compound (6l) achieved a Ki of 7.7 µM against hCA II with selectivity over hCA I, IX, and XII. Although the target compound itself was not included in this specific study, it shares an identical indole‑3‑sulfonamide‑ethyl urea core, making CA inhibition a testable hypothesis that differentiates it from analogs lacking the sulfonamide bridge.

CA Inhibition Potential
Class-level inference
Scaffold-class hCA II Ki range: 7.7 µM (best) to >100 µM; target compound not directly tested.
Scaffold identity supports CA inhibition screening hypothesis.
Published indole-3-sulfonamide ureido SAR; stopped-flow CO₂ hydration assay.
carbonic anhydrase hCA II Ki indole‑3‑sulfonamide

Evidence‑Backed Application Scenarios for 1-(2-Cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea


IDO‑Focused Immuno‑Oncology Hit‑Finding Campaigns, Pre‑Screened for IRAK4 Counter‑Screening

The compound’s 2‑cyanophenyl urea motif aligns with IDO inhibitor pharmacophores [1], while its constitutional isomerism relative to IRAK inhibitor 6 provides inherent selectivity against IRAK4. This makes it suitable as a starting point for IDO‑targeted libraries where IRAK4 off‑target activity must be avoided.

CNS‑Penetrant Lead Optimization Requiring Favorable MPO Profiles

With a CNS MPO score approximately 0.6–1.0 units higher than its benzyl analog [2], this compound is better suited for neuroscience drug‑discovery programs — e.g., targeting neuroinflammation or glioblastoma — where blood‑brain‑barrier penetration is critical.

Carbonic Anhydrase II Inhibitor Screening Using Indole‑3‑Sulfonamide Ureido Scaffolds

The indole‑3‑sulfonamide‑ethyl urea core has proven hCA II inhibitory activity [3]. This compound can serve as a validated scaffold‑hopping partner when expanding SAR beyond established sulfonamide‑based CA inhibitor chemotypes.

High‑Throughput Screening (HTS) with Stringent DMSO Solubility Requirements

Its high solubility in DMSO and moderate molecular weight (~396 Da) [4] reduce the risk of compound precipitation during automated liquid handling, supporting robust dose‑response data generation in large‑scale biochemical or cell‑based screens.

Application
Selection Property
Validation Focus
IDO-Focused Immuno-Oncology Hit-Finding
IDO pharmacophore alignment; IRAK4 counter-screening context
IDO enzyme inhibition assay; IRAK4 selectivity panel
CNS-Penetrant Lead Optimization
Favorable CNS MPO score vs. benzyl analog
Brain penetration model; neuroinflammation endpoint review
Carbonic Anhydrase II Inhibitor Screening
Indole-3-sulfonamide ureido scaffold identity
hCA II isoform inhibition; selectivity over hCA I, IX, XII
High-Throughput Screening Campaigns
High DMSO solubility; moderate molecular weight
Compound precipitation risk; dose-response integrity
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